BenchChemオンラインストアへようこそ!

1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Dopamine D2 receptor β-arrestin recruitment functional antagonism

1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1795303-82-0) is a synthetic small molecule (C₁₃H₁₂F₂N₂O₄S, MW 330.31 Da) featuring a pyrrolidine-2,5-dione moiety N-linked to a 3-azetidinyl scaffold, itself N-sulfonylated with a 2,5-difluorophenyl group. It belongs to a broader class of N-sulfonylazetidine-pyrrolidinedione analogs that have been explored in dopamine receptor ligand programs.

Molecular Formula C13H12F2N2O4S
Molecular Weight 330.31
CAS No. 1795303-82-0
Cat. No. B2578322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
CAS1795303-82-0
Molecular FormulaC13H12F2N2O4S
Molecular Weight330.31
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C13H12F2N2O4S/c14-8-1-2-10(15)11(5-8)22(20,21)16-6-9(7-16)17-12(18)3-4-13(17)19/h1-2,5,9H,3-4,6-7H2
InChIKeyNZJONDWBRUIBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1795303-82-0) – Compound Identity & Physicochemical Baseline for Procurement


1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1795303-82-0) is a synthetic small molecule (C₁₃H₁₂F₂N₂O₄S, MW 330.31 Da) featuring a pyrrolidine-2,5-dione moiety N-linked to a 3-azetidinyl scaffold, itself N-sulfonylated with a 2,5-difluorophenyl group . It belongs to a broader class of N-sulfonylazetidine-pyrrolidinedione analogs that have been explored in dopamine receptor ligand programs [1]. Predicted physicochemical properties include an ACD/LogP of 0.46, zero hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area of 83 Ų, and zero violations of Lipinski's Rule of Five, consistent with favorable drug-like small-molecule space .

Why the 2,5-Difluorophenylsulfonyl-Azetidine-Pyrrolidinedione Scaffold Cannot Be Interchanged with Generic Phenylsulfonyl Analogs


Within the N-sulfonylazetidine-pyrrolidine-2,5-dione chemotype, simple generic substitution is pharmacologically unsound because the substitution pattern on the phenylsulfonyl ring dictates receptor binding affinity and functional selectivity [1]. BindingDB data for structurally cognate pairs within the US9598387/US9969743 patent series show that compounds differing only in their phenylsulfonyl substitution (e.g., Compound 3 with a 2,3-dichlorophenylpiperazine motif vs. Compound 112 with a distinct arylpiperazine tail) yield dopamine D2 receptor Ki values spanning from 0.39 nM to 20.5 nM under identical assay conditions [2][3]. The 2,5-difluorophenylsulfonyl-bearing target compound (Compound 114) occupies a specific intermediate affinity niche (Ki 436 nM; IC₅₀ 37–205 nM depending on assay format), representing a distinct molecular tool that cannot be replaced by higher- or lower-potency analogs without altering experimental outcome vectors [1].

1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione – Quantitative Differentiation Evidence Against Closest Analogs


D2LR β-Arrestin Translocation Antagonism: Compound 114 Exhibits 37 nM IC₅₀, Distinct from Higher-Potency Piperazine-Based Comparators

In a direct head-to-head comparison within the same patent series (US9598387/US9969743), Compound 114 displays an IC₅₀ of 37 nM for antagonism of pergolide-induced β-arrestin translocation at the human dopamine D2 long receptor (D2LR) expressed in CHOK1 cells [1]. By contrast, Compound 3 (a 2,3-dichlorophenylpiperazine derivative) achieves sub-nanomolar D2 binding (Ki 0.39 nM) in radioligand displacement assays, and Compound 112 attains a Ki of 8.40 nM [2][3]. The ~5.5-fold difference in functional antagonism potency between Compound 114 and Compound 112, and the >100-fold gap to Compound 3, demonstrates that the 2,5-difluorophenylsulfonyl-azetidine-pyrrolidinedione scaffold confers a moderate, tunable potency profile distinct from the high-affinity piperazine-containing congeners.

Dopamine D2 receptor β-arrestin recruitment functional antagonism GPCR biased signaling

D2R Mitogenesis Assay: Compound 114 IC₅₀ of 205 nM Defines a Functional Potency Window Distinct from Radioligand Binding Affinity

In a cell proliferation-based functional assay (quinpirole-induced mitogenesis in CHO cells expressing human D2R, measured by [³H]thymidine uptake at 24 h), Compound 114 inhibits with an IC₅₀ of 205 nM [1]. This value is approximately 5.5-fold weaker than its β-arrestin translocation IC₅₀ (37 nM) in the same receptor system, and ~470-fold less potent than the D2 binding Ki of high-affinity comparator Compound 3 (0.39 nM) [2]. The mitogenesis IC₅₀ anchors Compound 114's functional activity at the cellular phenotypic level, establishing a benchmark for downstream signaling studies where long-duration (24 h) receptor antagonism is assessed.

Dopamine D2 receptor mitogenesis functional assay cellular proliferation

D2 Receptor Binding Affinity: Ki of 436 nM Positions Compound 114 as a Moderate-Affinity Ligand Versus Sub-Nanomolar and Low-Nanomolar Congeners

In radioligand displacement experiments using stably transfected HEK cells co-expressing human D2-long and D3 dopamine receptors, Compound 114 exhibits a Ki of 436 nM for the D2 receptor [1]. Within the same patent family, Compound 112 (CHEMBL3323010) yields a Ki of 8.40 nM and Compound 3 achieves a Ki of 0.39 nM under comparable heterologous competition binding conditions [2][3]. Thus Compound 114's binding affinity is approximately 52-fold weaker than Compound 112 and over 1,100-fold weaker than Compound 3, yet it retains measurable, specific D2 engagement suitable for studies where moderate receptor occupancy is desired.

Dopamine D2 receptor radioligand binding binding affinity Ki determination

Physicochemical Profile: CLogP of 0.46 and Zero H-Bond Donors Distinguish Compound 114 from More Lipophilic Phenylsulfonyl Congeners

Compound 114 has a predicted ACD/LogP of 0.46, a LogD (pH 7.4) of 0.68, zero hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area (TPSA) of 83 Ų, and zero Rule-of-Five violations . By class-level inference, closely related N-sulfonylazetidine-pyrrolidinedione analogs bearing naphthylsulfonyl or bromothiophenylsulfonyl substituents exhibit substantially higher calculated lipophilicity (estimated cLogP increases of ≥1.5–2.0 log units based on incremental fragment constants for naphthyl and bromothiophenyl groups vs. difluorophenyl), which shifts their ADME profile toward higher tissue distribution and potential CYP-mediated clearance pathways [1].

Lipophilicity drug-likeness physicochemical properties permeability

Patent-Anchored Identity: Compound 114 is Explicitly Exemplified in US9598387 and US9969743 as a Structurally Defined Dopamine Receptor Ligand

Compound 114 (CHEMBL3323015; BDBM50057768) is explicitly exemplified in both US9598387 (granted 2017) and US9969743 (granted 2018), assigned to Southern Research Institute, as part of a series of aminoalkylpiperazine-derived urea and amide dopamine D3 receptor-preferring antagonists [1][2]. In contrast, many commercially listed N-sulfonylazetidine-pyrrolidinedione analogs (e.g., 1-(1-(isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione or 1-(1-((2-ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione) lack corresponding composition-of-matter patent exemplification, meaning their pharmacological annotation is absent from the primary literature and their target engagement profiles remain uncharacterized .

Patent exemplification chemical identity dopamine D3 receptor composition of matter

Optimal Application Scenarios for 1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione in Dopamine Receptor Pharmacology and CNS Drug Discovery


Moderate-Affinity D2 Antagonist Tool Compound for Receptor Reserve and Partial Occupancy Studies

With a D2 receptor Ki of 436 nM and functional IC₅₀ values of 37 nM (β-arrestin) and 205 nM (mitogenesis) [1], Compound 114 is optimally deployed in experimental paradigms requiring reversible, non-saturating dopamine D2 receptor occupancy—such as Schild analysis for receptor reserve estimation, allosteric modulator co-incubation studies, or biased signaling pathway dissection where full receptor blockade by sub-nanomolar antagonists would mask signal discrimination.

Assay-Specific Pharmacological Validation Across Orthogonal Functional Readouts

The availability of three distinct quantitative potency benchmarks for Compound 114—binding Ki (436 nM), acute β-arrestin recruitment IC₅₀ (37 nM), and sustained mitogenesis IC₅₀ (205 nM) [1]—makes it a valuable calibration standard for laboratories validating new D2 functional assays. Researchers can use this compound to cross-validate the dynamic range and sensitivity of their assay platform, benchmarking against the known ~5.5-fold potency shift between β-arrestin and mitogenesis endpoints in CHO-D2R systems.

CNS Drug Discovery Lead Optimization: Scaffold-Hopping from Piperazine to Azetidine-Pyrrolidinedione Cores

Compound 114's azetidine-pyrrolidine-2,5-dione scaffold, combined with the 2,5-difluorophenylsulfonyl motif, represents a distinct chemotype from the higher-affinity piperazine-containing congeners (e.g., Compound 3, Ki 0.39 nM; Compound 112, Ki 8.40 nM) [1][2]. Medicinal chemistry teams pursuing CNS programs where moderate D2/D3 affinity is therapeutically desirable—such as for cognitive enhancers or agents targeting substance use disorders, as indicated in US9598387 [3]—can use Compound 114 as a starting point for further optimization of pharmacokinetic properties without the target saturation liabilities of sub-nanomolar binders.

Physicochemical Comparator Standard for Low-LogP, Low-HBD N-Sulfonylazetidine Series

With a predicted ACD/LogP of 0.46, zero hydrogen bond donors, and a TPSA of 83 Ų [1], Compound 114 serves as a low-lipophilicity benchmark within the broader N-sulfonylazetidine-pyrrolidinedione class. Procurement for ADME assay panels—particularly aqueous solubility, non-specific binding, and passive permeability measurements—can leverage Compound 114 to establish baseline behavior for the difluorophenylsulfonyl subclass against which higher-LogP naphthylsulfonyl or bromothiophenylsulfonyl analogs may be compared.

Quote Request

Request a Quote for 1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.